molecular formula C15H10Cl2N2O3 B11947570 N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide CAS No. 899-87-6

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide

Cat. No.: B11947570
CAS No.: 899-87-6
M. Wt: 337.2 g/mol
InChI Key: CQNRIZSMYOSPOV-UHFFFAOYSA-N
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Description

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl2N2O3 and a molecular weight of 337.16 g/mol It is characterized by the presence of a fluorenyl ring substituted with chlorine and nitro groups, and an acetamide functional group

Preparation Methods

The synthesis of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

899-87-6

Molecular Formula

C15H10Cl2N2O3

Molecular Weight

337.2 g/mol

IUPAC Name

N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H10Cl2N2O3/c1-7(20)18-15-13(16)6-11-10-3-2-9(19(21)22)4-8(10)5-12(11)14(15)17/h2-4,6H,5H2,1H3,(H,18,20)

InChI Key

CQNRIZSMYOSPOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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